molecular formula C16H12F3NO2 B2472500 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 882747-47-9

3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B2472500
CAS RN: 882747-47-9
M. Wt: 307.272
InChI Key: LPTRWCKPIUHTFU-UHFFFAOYSA-N
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Description

The compound is an organic compound that may contain a trifluoromethoxy group attached to a benzyl group . This suggests that it might be used as a building block in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 4-(Trifluoromethyl)benzyl alcohol have been used in the synthesis of highly electron-poor fluorine-containing alkenes .

Scientific Research Applications

Mix-and-Heat Benzylation of Alcohols

The compound 2-Benzyloxy-1-methylpyridinium triflate, a related derivative, demonstrates the utility of stable, neutral organic salts in converting alcohols to benzyl ethers through a warming process. This technique showcases the adaptability of trifluoromethoxy derivatives in facilitating benzylation across a wide range of alcohols with good to excellent yields, highlighting its potential in synthesizing protected alcohols in organic chemistry (Poon & Dudley, 2006).

Electron-Withdrawing Properties

The trifluoromethoxy group, as in the compound of interest, is superior to both methoxy and trifluoromethyl groups in its ability to promote hydrogen/metal permutation at ortho positions. This property significantly lowers the basicity of arylmetal compounds, even when located in remote meta or para positions, offering insights into designing molecules with specific electronic properties for pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2002).

O-Benzylating Reagents

The synthesis of formal trimerization of benzyl imidate leading to 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) showcases an application of trifluoromethoxy derivatives as acid-catalyzed O-benzylating reagents. This provides a method for benzyl ether production in good yields, demonstrating the utility of trifluoromethoxy-containing compounds in facilitating organic synthesis processes with high atom economy (Yamada, Fujita, & Kunishima, 2012).

Deoxytrifluoromethylation

The direct deoxytrifluoromethylation of alcohols using copper metallaphotoredox-mediated processes highlights the role of trifluoromethoxy derivatives in incorporating fluorine atoms into drug-like molecules. This method underscores the importance of the trifluoromethyl group in enhancing the pharmaceutical properties of small-molecule drug candidates, offering a novel approach to the synthesis of fluorinated compounds (Intermaggio, Millet, Davis, & MacMillan, 2022).

Strategic Synthesis and Antimicrobial Evaluation

The strategic synthesis of novel difluoromethylated compounds demonstrates the potential of trifluoromethoxy and related derivatives in creating molecules with significant antimicrobial activities. This application is crucial for the development of new antibiotics and antifungal agents, contributing to the pharmaceutical industry (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-8,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTRWCKPIUHTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326697
Record name 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

882747-47-9
Record name 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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